molecular formula C12H15F2N B2857303 4-[(3,5-Difluorophenyl)methyl]piperidine CAS No. 794500-98-4

4-[(3,5-Difluorophenyl)methyl]piperidine

Cat. No.: B2857303
CAS No.: 794500-98-4
M. Wt: 211.256
InChI Key: WWGCSCHVGGTGSM-UHFFFAOYSA-N
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Description

4-[(3,5-Difluorophenyl)methyl]piperidine (CAS: 794500-98-4) is a piperidine derivative substituted with a 3,5-difluorophenylmethyl group. Its molecular formula is C₁₂H₁₅F₂N, with a molecular weight of 211.26 g/mol . The compound’s structure combines the basicity of the piperidine ring with the electron-withdrawing effects of fluorine atoms on the aromatic ring, which may enhance metabolic stability and lipophilicity.

Properties

IUPAC Name

4-[(3,5-difluorophenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N/c13-11-6-10(7-12(14)8-11)5-9-1-3-15-4-2-9/h6-9,15H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGCSCHVGGTGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Difluorophenyl)methyl]piperidine typically involves the reaction of 3,5-difluorobenzyl chloride with piperidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Difluorophenyl)methyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

4-[(3,5-Difluorophenyl)methyl]piperidine is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of biological pathways and interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(3,5-Difluorophenyl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[(3,5-Dimethylphenoxy)methyl]piperidine (CAS: 946725-35-5)

  • Structure: Replaces fluorine atoms with methyl groups and introduces an oxygen atom (phenoxy linker).
  • Molecular Formula: C₁₄H₂₁NO (219.32 g/mol).
  • Key Differences: Increased steric bulk due to methyl groups and phenoxy linker. Predicted boiling point: 339.9°C (vs. unlisted for the difluoro analog). Classified as an irritant (Xi hazard class) .

4-[4-(3,5-Difluorophenyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyethyl)piperidine

  • Structure : Incorporates a triazole ring and a 2-methoxyethyl group on piperidine.
  • Molecular Formula : C₁₆H₂₀F₂N₄O (322.36 g/mol ).
  • Methoxyethyl group enhances solubility in polar solvents .
  • Significance : The triazole moiety is commonly used in click chemistry for targeted drug delivery, suggesting this derivative may have improved binding specificity.

Pyridine, 4-[(3,5-difluorophenyl)methyl]- (CAS: 782504-57-8)

  • Structure : Replaces piperidine with pyridine.
  • Key Differences :
    • Pyridine’s aromaticity reduces basicity compared to piperidine.
    • Altered electronic properties may affect interactions with biological targets (e.g., enzymes or receptors) .
  • Significance : The absence of a saturated ring system could influence pharmacokinetics, such as absorption and distribution.

Piperidinone Derivatives (e.g., Compound 29b in )

  • Structure: Features a ketone group on the piperidine ring (piperidinone) and a nitro group.
  • Key Differences: Ketone introduces hydrogen-bond acceptor sites.
  • Significance: Piperidinones are common in protease inhibitors; the nitro group may confer antibacterial or antiparasitic activity .

Imidazopyridine-Piperidine Hybrids (e.g., Compound 53 in )

  • Structure : Combines imidazopyridine and piperidine moieties with trifluoroethyl substituents.
  • Molecular Formula : C₂₂H₂₅F₂N₅O (414.2 g/mol ).
  • Key Differences :
    • Extended π-system from imidazopyridine enhances planar stacking interactions.
    • Trifluoroethyl group increases lipophilicity (LogP ~3.5 predicted) .
  • Significance : These hybrids exhibit potent antimalarial activity via hemozoin inhibition, highlighting the importance of fluorine substitution in bioactivity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Features
4-[(3,5-Difluorophenyl)methyl]piperidine 211.26 N/A Likely low aqueous solubility
4-[(3,5-Dimethylphenoxy)methyl]piperidine 219.32 339.9 Moderate polarity (phenoxy)
4-[4-(3,5-Difluorophenyl)-1H-triazol-1-yl]-piperidine 322.36 N/A Enhanced solubility (methoxyethyl)
Imidazopyridine-piperidine hybrid (53) 414.2 N/A High lipophilicity (trifluoroethyl)

Structure-Activity Relationship (SAR) Insights

  • Fluorine Substitution : Critical for enhancing metabolic stability and binding affinity (e.g., C-F bonds resist oxidative degradation) .
  • Piperidine vs.
  • Linker Modifications: Phenoxy linkers (vs. methyl) reduce steric hindrance but may decrease lipophilicity .

Biological Activity

4-[(3,5-Difluorophenyl)methyl]piperidine is a chemical compound that has garnered attention due to its potential biological activities, particularly as a modulator of the central nervous system (CNS). Its structural characteristics, including a piperidine ring and a difluorophenyl substituent, suggest diverse pharmacological properties. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its interactions with specific receptors, therapeutic potentials, and implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C11H12F2N\text{C}_{11}\text{H}_{12}\text{F}_2\text{N}, with a molecular weight of approximately 211.26 g/mol. The compound features a piperidine ring substituted at the 4-position with a 3,5-difluorobenzyl group, which is critical for its biological activity. The presence of fluorine atoms is known to enhance the binding affinity and selectivity of compounds towards their biological targets.

Affinity for Receptors

Research indicates that this compound exhibits significant affinity for the μ-opioid receptor (MOR), which plays a vital role in pain perception and reward mechanisms. This interaction suggests potential applications in pain management and addiction therapies. Additionally, the compound has shown activity at the dopamine transporter (DAT), further implicating it in neuropsychiatric disorders.

Antinociceptive and Antipsychotic Properties

Animal studies have demonstrated that this compound possesses antinociceptive properties, which could make it beneficial for treating chronic pain conditions. Moreover, its antipsychotic effects have been highlighted in various models, indicating its potential as a therapeutic agent for psychiatric disorders.

Case Studies

  • Antinociceptive Activity : In a controlled study involving rodents, administration of this compound resulted in significant pain relief compared to control groups. The mechanism was primarily attributed to its action on MOR and DAT.
  • Antipsychotic Effects : Another study evaluated the compound's effects on behavior indicative of psychosis in animal models. Results showed a reduction in hyperactivity and anxiety-like behaviors consistent with antipsychotic activity.

Toxicity and Safety

While the toxicological profile of this compound is not extensively characterized, caution is advised when handling this compound due to potential toxic effects. Standard laboratory safety protocols should be followed to mitigate risks associated with exposure.

Applications in Scientific Research

The compound serves as a valuable tool in pharmacological research aimed at understanding CNS disorders. Its ability to modulate key receptors makes it a candidate for drug development focused on pain relief and treatment of addiction or psychiatric conditions .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Characteristics
4-(3,4-Difluorobenzyl)piperidineCHClFNSimilar piperidine structure with different fluorine substitution
1-(3,5-Difluorobenzyl)piperazineCHFNContains a piperazine ring instead of piperidine
N-(3,5-Difluorobenzyl)-N-methylpiperidineCHFNMethyl substitution at nitrogen alters activity

The unique combination of structural features in this compound enhances its pharmacological profile compared to similar compounds. The specific fluorination pattern may improve receptor binding affinity and selectivity, making it a promising candidate for further exploration in drug development.

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